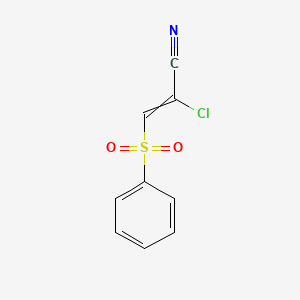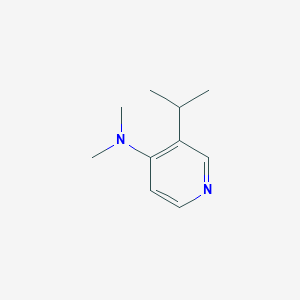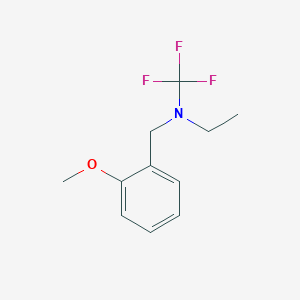
2-Chloro-3-(phenylsulphonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(phenylsulphonyl)acrylonitrile is an organic compound with the molecular formula C9H6ClNO2S. It is known for its unique chemical structure, which includes a chloro group, a phenylsulphonyl group, and an acrylonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(phenylsulphonyl)acrylonitrile typically involves the reaction of 2-chloroacrylonitrile with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(phenylsulphonyl)acrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various reagents.
Oxidation and Reduction: The phenylsulphonyl group can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents such as hydrogen halides and organometallic compounds are used.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with hydrogen halides can produce halogenated compounds .
Scientific Research Applications
2-Chloro-3-(phenylsulphonyl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(phenylsulphonyl)acrylonitrile involves its interaction with specific molecular targets. The chloro and phenylsulphonyl groups play a crucial role in its reactivity and interactions with other molecules. The acrylonitrile moiety allows for various addition and substitution reactions, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chloroacrylonitrile: Lacks the phenylsulphonyl group, making it less reactive in certain reactions.
3-(Phenylsulphonyl)acrylonitrile: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-3-(methylsulphonyl)acrylonitrile: Has a methylsulphonyl group instead of a phenylsulphonyl group, leading to different chemical properties.
Uniqueness
2-Chloro-3-(phenylsulphonyl)acrylonitrile is unique due to the presence of both the chloro and phenylsulphonyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it valuable in research and industrial applications .
Properties
CAS No. |
60736-58-5 |
|---|---|
Molecular Formula |
C9H6ClNO2S |
Molecular Weight |
227.67 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2-chloroprop-2-enenitrile |
InChI |
InChI=1S/C9H6ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,7H |
InChI Key |
ZIZQOIFYBUUDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=C(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)




![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)




![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
